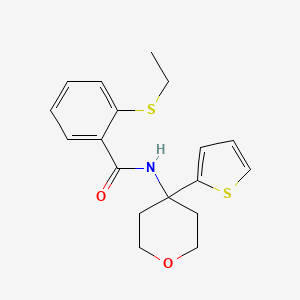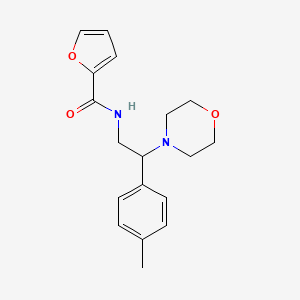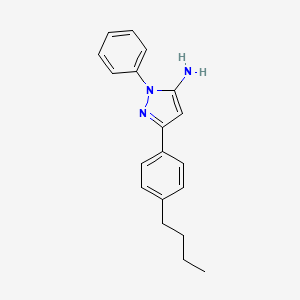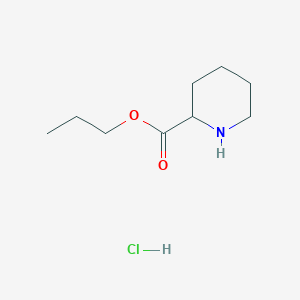![molecular formula C25H36N6O2 B2405457 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851942-27-3](/img/structure/B2405457.png)
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, also known as PD-168,077, is a compound that belongs to the class of purinergic receptors antagonists. PD-168,077 has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes.
作用机制
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione acts as a competitive antagonist of the P2X1 receptor by binding to the ATP-binding site of the receptor. By blocking the binding of ATP to the receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the opening of the ion channel and the subsequent influx of calcium ions into the cell. This can lead to the inhibition of downstream signaling pathways that are activated by calcium ions.
Biochemical and Physiological Effects:
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit platelet aggregation, which is a process that is mediated by the P2X1 receptor. In vivo studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can reduce blood pressure in hypertensive rats, which is thought to be due to the inhibition of the P2X1 receptor in vascular smooth muscle cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has also been shown to have anti-inflammatory effects by inhibiting the release of cytokines from macrophages.
实验室实验的优点和局限性
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2X1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is also relatively stable and can be stored for long periods of time. However, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has some limitations for lab experiments. It is relatively expensive compared to other P2X1 receptor antagonists, which may limit its use in some labs. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the use of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione in scientific research. One area of interest is the investigation of the role of the P2X1 receptor in platelet function and thrombosis. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to inhibit platelet aggregation in vitro, but its effects on thrombosis in vivo are not well understood. Another area of interest is the investigation of the role of the P2X1 receptor in vascular smooth muscle cells and its potential as a target for the treatment of hypertension. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to reduce blood pressure in hypertensive rats, but its effects in humans are not well understood. Finally, the development of more potent and selective P2X1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成方法
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can be synthesized using a multi-step process starting from 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with 7-bromoheptanoyl chloride in the presence of triethylamine to yield 7-bromoheptyl-2,6-dioxopurine. The second step involves the reaction of 7-bromoheptyl-2,6-dioxopurine with N-methylpiperazine in the presence of potassium carbonate to yield 7-bromoheptyl-1-methylpiperazine-2,6-dione. The final step involves the reaction of 7-bromoheptyl-1-methylpiperazine-2,6-dione with phenylmagnesium bromide in the presence of copper(I) iodide to yield 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione.
科学研究应用
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes. Purinergic signaling is a complex network of signaling pathways that involves the release of purine nucleotides and nucleosides, such as ATP and adenosine, from cells and their subsequent binding to purinergic receptors on the surface of neighboring cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a selective antagonist of the P2X1 receptor, which is a ligand-gated ion channel that is activated by ATP. By blocking the P2X1 receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the downstream signaling pathways that are activated by ATP.
属性
IUPAC Name |
7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMBLUYOTXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

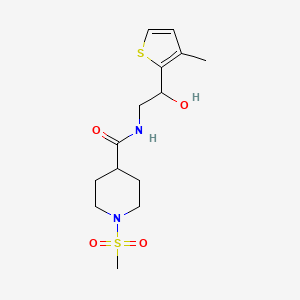

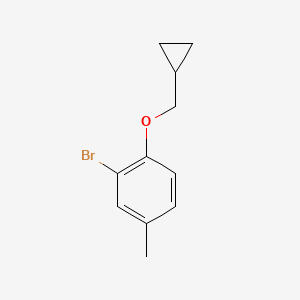
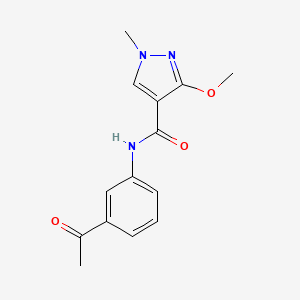

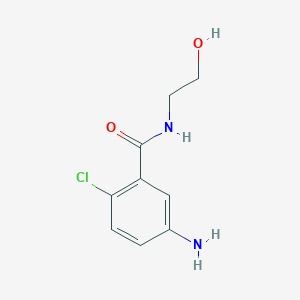
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)
